4,6-Dimethylnicotinonitrile
Overview
Description
Synthesis Analysis
A paper titled “New Synthesized Nicotinonitrile Derivatives as Effective Corrosion Inhibitors for Carbon Steel in Acidic Environment” discusses the synthesis of 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN) as new organic derivatives . These compounds were investigated as corrosion inhibitors for C-steel in 1 M HCl at various temperatures (25–45 °C) using chemical and electrochemical methods .Chemical Reactions Analysis
The aforementioned paper also discusses the adsorption of inhibitors on the C-steel surface, which fits the Langmuir adsorption isotherm . Polarization curves showed that APTDN and DPAN are mixed corrosion inhibitors .Scientific Research Applications
Corrosion Inhibition
4,6-Dimethylnicotinonitrile derivatives, such as 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN), have been explored as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate effective corrosion inhibition properties and fit the Langmuir adsorption isotherm. Their efficiency has been validated using various chemical and electrochemical methods, supported by atomic force microscopy and X-ray photoelectron spectroscopy analyses (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Synthesis of Novel Heterocycles
Research has been conducted on the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of new heterocyclic compounds. This includes the development of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, which opens up possibilities for creating novel molecular structures (Coppola & Shapiro, 1981).
Drug Design and Structural Analysis
The compound 4,6‐Dimethyl‐2‐(3‐(p‐tolyloxy)propoxy)nicotinonitrile has been studied for drug design, synthesis, crystallization, and structural analysis. Its binding affinity towards certain receptors was analyzed, indicating its potential in pharmaceutical applications (Dowarah et al., 2020).
Polymorphism in Medicinal Applications
Studies have focused on the polymorphic nature of certain 4,6-dimethylnicotinonitrile derivatives, revealing their varying medicinal properties. Polymorphic behavior has been visualized through X-ray and Hirshfeld analysis, and these compounds have shown moderate anti-inflammatory activities (Dubey et al., 2014).
Charge-Transfer Dynamics
Research into 4-(Dimethylamino)benzonitrile, a related compound, has shed light on charge-transfer dynamics, crucial for understanding electron transfer in molecular systems. This has implications in the fields of photochemistry and molecular electronics (Rhinehart, Challa, & McCamant, 2012).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIDYPIJVCEUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288107 | |
Record name | 4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylnicotinonitrile | |
CAS RN |
6623-21-8 | |
Record name | 6623-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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